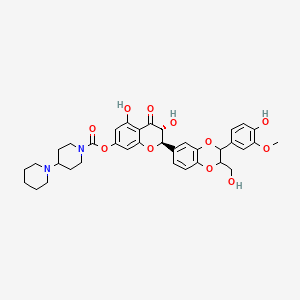

Antitumor agent-46

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C36H40N2O11 |

|---|---|

Molecular Weight |

676.7 g/mol |

IUPAC Name |

[(2R,3R)-3,5-dihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-oxo-2,3-dihydrochromen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C36H40N2O11/c1-45-27-15-20(5-7-24(27)40)34-30(19-39)47-26-8-6-21(16-28(26)48-34)35-33(43)32(42)31-25(41)17-23(18-29(31)49-35)46-36(44)38-13-9-22(10-14-38)37-11-3-2-4-12-37/h5-8,15-18,22,30,33-35,39-41,43H,2-4,9-14,19H2,1H3/t30?,33-,34?,35+/m0/s1 |

InChI Key |

WJMKIIVEYAYXPY-WUJHEHBBSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCC(CC6)N7CCCCC7)O)O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCC(CC6)N7CCCCC7)O)O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Tigilanol Tiglate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate, also known by its developmental code EBC-46, is a novel small molecule diterpene ester isolated from the seeds of the blushwood tree (Fontainea picrosperma). It is being developed as an intratumoral agent for the treatment of a range of solid tumors. Following remarkable success in veterinary oncology, where it is marketed as STELFONTA® for the treatment of canine mast cell tumors, tigilanol tiglate is now in human clinical trials for various cutaneous and subcutaneous cancers.[1][2] Its mechanism of action is multifaceted and locally confined, initiating a rapid and intense anti-tumor response characterized by direct oncolysis, disruption of tumor vasculature, and a profound inflammatory reaction that promotes immunogenic cell death.[3][4] This guide provides a detailed technical overview of the core mechanisms of action of tigilanol tiglate, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: A Triad of Anti-Tumor Activity

The anti-tumor efficacy of tigilanol tiglate is not attributed to a single pathway but rather to a convergence of three distinct yet interrelated effects that culminate in the rapid and complete destruction of the injected tumor. These three core mechanisms are:

-

Protein Kinase C (PKC) Activation and Direct Oncolysis

-

Disruption of Tumor Vasculature

-

Induction of an Acute Inflammatory Response and Immunogenic Cell Death

Protein Kinase C (PKC) Activation and Direct Oncolysis

Tigilanol tiglate is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a multitude of cellular processes.[5] Unlike many cancer therapies that aim to inhibit kinase activity, tigilanol tiglate's efficacy stems from its ability to activate specific PKC isoforms, particularly the βI and βII isoforms. This activation is a critical initiating event that triggers downstream anti-tumor effects.

Upon intratumoral injection, tigilanol tiglate directly induces oncolysis of tumor cells. This process is characterized by the disruption of mitochondrial function and plasma membrane integrity. Recent studies suggest that at therapeutically relevant concentrations, tigilanol tiglate acts as a lipotoxin, leading to mitochondrial and endoplasmic reticulum dysfunction. This results in ATP depletion, organelle swelling, and ultimately, a form of necrotic cell death. This direct cell killing is rapid, with evidence of loss of tumor cell viability within hours of treatment. Furthermore, this oncolytic process is linked to a caspase/gasdermin E-dependent pyroptotic pathway, a form of programmed cell death that is inherently inflammatory.

Disruption of Tumor Vasculature

A hallmark of tigilanol tiglate's mechanism is its profound and rapid effect on the tumor's blood supply. The activation of PKC, specifically the PKC-βII isoform in endothelial cells, leads to a rapid increase in the permeability of the tumor vasculature. This is visually manifested as hemorrhagic necrosis within the tumor. Histological analysis of treated tumors reveals dilated and incomplete blood vessels, indicating a loss of structural integrity. This vascular disruption effectively cuts off the tumor's supply of oxygen and nutrients, contributing significantly to the overall necrotic process and preventing tumor regrowth.

Induction of an Acute Inflammatory Response and Immunogenic Cell Death

The activation of PKC by tigilanol tiglate also initiates a localized and acute inflammatory response. This is characterized by the recruitment of innate immune cells, principally neutrophils and macrophages, to the tumor site. These immune cells contribute to the anti-tumor effect by releasing reactive oxygen species, proteases, and pro-inflammatory cytokines.

Crucially, the mode of cell death induced by tigilanol tiglate is immunogenic. The release of damage-associated molecular patterns (DAMPs) from the dying tumor cells acts as a danger signal to the immune system. This leads to the maturation of dendritic cells and the subsequent priming of a tumor-specific T-cell response. Evidence from preclinical models has shown that treatment with tigilanol tiglate can lead to systemic anti-tumor immunity, including responses in non-injected tumors (abscopal effect).

Quantitative Data Summary

The following table summarizes key quantitative data related to the bioactivity of tigilanol tiglate from preclinical and clinical studies.

| Parameter | Cell Line / Model | Value | Reference |

| In Vitro Cell Growth Inhibition | |||

| LD50 (PMA) | B16-F0 & SK-MEL-28 | ~17.5 µM | |

| Potency vs. PMA (in vitro) | 3-fold less potent | ||

| In Vivo Tumor Treatment | |||

| Efficacy vs. PMA (in vivo) | More effective | ||

| Cure Rate (preclinical) | Various mouse models | >70% | |

| Cure Rate (canine MCT - 1 injection) | 75% | ||

| Cure Rate (canine MCT - 2 injections) | 88% | ||

| Endothelial Cell Permeability | |||

| Concentration for Permeability Assay | HUVEC cells | 350 µM | |

| Human Phase I Trial | |||

| Starting Dose | Refractory solid tumors | 0.06 mg/m² | |

| Maximum Dose Reached | Refractory solid tumors | 3.6 mg/m² | |

| Complete Response Rate | 22 patients, 9 tumor types | 18% (4/22) |

Key Experimental Protocols

In Vivo Mouse Tumor Model for Efficacy Assessment

This protocol outlines the general procedure for establishing a xenograft mouse model to evaluate the anti-tumor efficacy of intratumorally injected tigilanol tiglate.

Materials:

-

Human cancer cell lines (e.g., SK-MEL-28, FaDu)

-

Immunocompromised mice (e.g., BALB/c Foxn1nu)

-

Complete cell culture medium

-

Sterile PBS

-

Tigilanol tiglate (EBC-46)

-

Vehicle solution (e.g., 20% propylene glycol in water)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 2 x 10⁶ cells per 50-100 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse. Typically, two tumors are implanted per mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a specified volume (e.g., 50-100 mm³). Measure tumor dimensions regularly with calipers and calculate the volume using the formula: Volume = (Length x Width²) / 2.

-

Treatment Administration: Once tumors reach the target size, randomly assign mice to treatment and control groups. Administer a single intratumoral injection of tigilanol tiglate (e.g., 50 nmol in 50 µL) or vehicle.

-

Efficacy Evaluation: Monitor tumor volume in all groups regularly. The primary endpoint is typically the time for the tumor to reach a predetermined maximum volume (e.g., 1000 mm³), at which point the mouse is euthanized. Survival curves can be generated and statistically analyzed (e.g., Log-rank test).

-

Histological Analysis: At various time points post-injection, tumors can be harvested, fixed in formalin, and embedded in paraffin for histological staining (e.g., H&E, CD31) to assess necrosis and vascular disruption.

Endothelial Cell Permeability Assay (FITC-Dextran)

This assay measures the integrity of an endothelial cell monolayer in vitro after treatment with tigilanol tiglate. An increase in the passage of FITC-dextran across the monolayer indicates increased permeability.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Transwell inserts (e.g., 0.4 µm pore size)

-

FITC-Dextran (40 kDa)

-

Tigilanol tiglate (EBC-46)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

-

Treatment: Treat the HUVEC monolayer with tigilanol tiglate (e.g., 350 µM for 30 minutes) or vehicle control in the upper chamber.

-

Permeability Measurement: After treatment, add FITC-Dextran (e.g., 1 mg/mL) to the upper chamber.

-

Sample Collection: At various time points, collect samples from the lower chamber.

-

Fluorescence Reading: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (Excitation/Emission ~490/520 nm).

-

Data Analysis: An increase in fluorescence in the lower chamber of the treated wells compared to the control wells indicates an increase in endothelial permeability.

Ex Vivo Tumor Cell Viability Assay

This assay determines the viability of tumor cells harvested from a treated animal.

Materials:

-

Tumor-bearing mice (from the in vivo model)

-

Collagenase A

-

Complete cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

Procedure:

-

Tumor Harvesting: At specific time points after intratumoral injection of tigilanol tiglate or vehicle (e.g., 1, 2, 4, 8, 24 hours), euthanize the mice and aseptically harvest the tumors.

-

Cell Dissociation: Mince the tumors and incubate with collagenase A to create a single-cell suspension.

-

Cell Seeding: Plate the dissociated tumor cells into 96-well plates.

-

Viability Assessment: After a short incubation period to allow for cell recovery, perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Compare the viability of cells from tigilanol tiglate-treated tumors to those from vehicle-treated tumors at each time point. A reduction in viability indicates the cytotoxic effect of the treatment in vivo.

Visualizations

Caption: Signaling pathway of Tigilanol Tiglate (EBC-46).

References

- 1. news.stanford.edu [news.stanford.edu]

- 2. scitechdaily.com [scitechdaily.com]

- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Synthesis of EBC-46 (tigilanol tiglate) and Analogs for Treatment of Cancer and Other PKC-related Diseases | Explore Technologies [techfinder.stanford.edu]

Antitumor agent-46 synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of Antitumor Agent-46

Abstract

This document provides a comprehensive technical overview of the synthesis, characterization, and preclinical evaluation of a novel investigational compound, designated this compound. This small molecule has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, warranting further investigation as a potential therapeutic agent. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, data analysis, and visualization of key processes and pathways.

Introduction

The quest for novel and effective anticancer agents remains a cornerstone of oncological research. This compound has emerged from a high-throughput screening campaign as a promising lead compound. Its unique chemical scaffold suggests a mechanism of action distinct from current standard-of-care chemotherapeutics, potentially offering an advantage in overcoming drug resistance. This whitepaper details the multi-step synthesis, rigorous analytical characterization, and initial biological profiling of this compound.

Synthesis of this compound

The synthesis of this compound is accomplished via a three-step process, commencing with commercially available starting materials. The overall synthetic workflow is depicted below.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Suzuki Coupling

To a solution of 2-chloro-4-nitroaniline (1.0 eq) in a 3:1 mixture of dioxane and water was added (4-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq). The reaction mixture was degassed with argon for 15 minutes and then heated to 90°C for 12 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford Intermediate 1.

Step 2: Reduction

Intermediate 1 (1.0 eq) was dissolved in ethanol, and tin(II) chloride dihydrate (5.0 eq) was added. The mixture was stirred at 70°C for 4 hours. The reaction was then cooled, and the pH was adjusted to ~8 with a saturated solution of sodium bicarbonate. The resulting mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over sodium sulfate, and concentrated to yield Intermediate 2, which was used in the next step without further purification.

Step 3: Acylation

Intermediate 2 (1.0 eq) was dissolved in dichloromethane and cooled to 0°C. Triethylamine (1.5 eq) was added, followed by the dropwise addition of acetyl chloride (1.1 eq). The reaction was allowed to warm to room temperature and stirred for 2 hours. The mixture was then diluted with dichloromethane, washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer was dried, filtered, and concentrated. The crude product was recrystallized from ethanol to yield this compound as a pure solid.

Characterization of this compound

The identity and purity of the synthesized this compound were confirmed by a suite of analytical techniques.

Spectroscopic and Physical Data

| Parameter | Value |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 178-180 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.8 Hz, 2H), 7.45 (s, 1H), 7.20 (d, J=8.4 Hz, 1H), 6.90 (d, J=8.8 Hz, 2H), 3.80 (s, 3H), 2.15 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5, 159.0, 140.1, 132.5, 128.9, 125.4, 122.3, 114.2, 55.4, 24.7 |

| Mass Spec (ESI+) m/z | 257.12 [M+H]⁺ |

| Purity (HPLC) | >99% |

Biological Activity and Mechanism of Action

This compound was evaluated for its cytotoxic effects against a panel of human cancer cell lines. The proposed mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.

Figure 2: Proposed signaling pathway inhibition by this compound.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values were determined using a standard MTT assay after 72 hours of treatment.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | 2.5 |

| A549 | Lung | 5.1 |

| HCT116 | Colon | 3.8 |

| PC-3 | Prostate | 7.2 |

Conclusion

This compound has been successfully synthesized and characterized, demonstrating a high degree of purity. The compound exhibits potent in vitro cytotoxicity against a range of cancer cell lines, with a proposed mechanism of action involving the inhibition of the PI3K/AKT pathway. These promising preliminary results establish this compound as a viable candidate for further preclinical development, including in vivo efficacy studies and detailed toxicological profiling.

The Discovery and Preclinical Profile of Tigilanol Tiglate (EBC-46): A Novel Protein Kinase C Activator for Intratumoral Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Tigilanol tiglate (EBC-46) is a novel, first-in-class small molecule drug candidate for the treatment of solid tumors. A short-chain diterpene ester, it is derived from the seeds of the blushwood tree (Fontainea picrosperma), found in the rainforests of North Queensland, Australia. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical and clinical data supporting the development of tigilanol tiglate as a potent intratumoral agent. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals interested in this innovative therapeutic approach.

Introduction

The local treatment of solid tumors offers the potential for high drug concentration at the tumor site, minimizing systemic toxicity. Tigilanol tiglate has emerged as a promising agent in this class, demonstrating rapid and potent antitumor activity.[1] Its unique mechanism of action, centered on the activation of Protein Kinase C (PKC) isoforms, distinguishes it from traditional cytotoxic chemotherapies and targeted therapies.[1]

This whitepaper will detail the current understanding of tigilanol tiglate, including its effects on tumor cells and the tumor microenvironment. It will also present key quantitative data from preclinical and clinical studies and provide detailed protocols for the core experiments used to characterize its activity.

Mechanism of Action

Tigilanol tiglate's primary mechanism of action is the activation of a specific subset of Protein Kinase C (PKC) isoforms.[1] This activation initiates a cascade of downstream signaling events, leading to a multi-faceted antitumor response:

-

Direct Oncolysis: Tigilanol tiglate induces rapid oncolysis of tumor cells it comes into direct contact with. This is mediated by the disruption of mitochondrial function.

-

Vascular Disruption: The agent increases the permeability of tumor vasculature, leading to vascular collapse and hemorrhagic necrosis within the tumor. This effect is largely attributed to the activation of the beta-II isoform of PKC.

-

Acute Inflammatory Response: Activation of the PKC signaling cascade throughout the tumor results in an acute inflammatory response. This involves the recruitment and activation of innate immune cells, such as neutrophils and macrophages, which contribute to tumor destruction.

-

Immunogenic Cell Death: Recent studies suggest that tigilanol tiglate induces immunogenic cell death, a form of cell death that can stimulate an adaptive immune response against the tumor.

Signaling Pathway

The core signaling pathway initiated by tigilanol tiglate is depicted below.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of tigilanol tiglate.

Table 1: Human Clinical Trial Efficacy Data

| Trial Phase | Indication | Number of Patients (Evaluable) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Source(s) |

| Phase IIa | Soft Tissue Sarcoma | 10 | 80% | 52% (of tumors) | 30% (of tumors) | N/A | |

| Phase I | Solid Tumors (various) | 22 | 27% (6/22) | 18% (4/22) | 9% (2/22) | 45% (10/22) |

Table 2: Veterinary Clinical Trial Efficacy Data (STELFONTA®)

| Tumor Type | Number of Dogs | Treatment Regimen | Complete Response Rate | Notes | Source(s) |

| Mast Cell Tumors | 123 | Single Injection | 75% | At day 28. | |

| Mast Cell Tumors | N/A | Two Injections | 88% | ||

| Mast Cell Tumors | 10 | 1.0 mg/mL | 90% | Dose-characterization study. |

Table 3: Pharmacokinetic Parameters in Humans (Phase I)

| Parameter | Value | Notes | Source(s) |

| Maximum Dose | 3.6 mg/m² | Maximum tolerated dose not reached. | |

| Median Tmax | 5 minutes | Rapid absorption into plasma post-injection. | |

| Systemic Clearance | Rapid | Plasma concentrations decline to low levels within 2-4 hours. |

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of tigilanol tiglate are provided below.

Experimental Workflow

Protein Kinase C (PKC) Activation Assay

This protocol is adapted from commercially available PKC activity assay kits.

-

Preparation of Reagents:

-

Prepare cell lysates from tumor cells treated with tigilanol tiglate or vehicle control.

-

Reconstitute the PKC substrate peptide, ATP, and other buffer components as per the kit instructions.

-

Prepare a reaction mixture containing the substrate peptide, lipid activator, and assay dilution buffer.

-

-

Kinase Reaction:

-

Add the cell lysate (containing PKC) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-15 minutes.

-

-

Detection:

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Compare the PKC activity in tigilanol tiglate-treated samples to vehicle-treated controls to determine the fold activation.

-

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability.

-

Cell Seeding:

-

Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of tigilanol tiglate for 24-72 hours.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

-

In Vivo Tumor Model

This protocol describes a general procedure for establishing and treating subcutaneous tumors in mice.

-

Cell Preparation:

-

Harvest tumor cells from culture and resuspend them in a sterile, serum-free medium or PBS.

-

-

Tumor Inoculation:

-

Inject 1 x 10⁶ tumor cells in a volume of 100 µL subcutaneously into the flank of immunocompromised or syngeneic mice.

-

-

Tumor Growth and Measurement:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Intratumoral Injection:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), inject tigilanol tiglate directly into the tumor. The dose is typically based on the tumor volume.

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume in treated and control groups to assess antitumor efficacy.

-

CD31 Immunohistochemistry for Vascular Disruption

This protocol is for staining tumor sections to visualize blood vessels.

-

Tissue Preparation:

-

Excise tumors from treated and control animals and fix them in 10% neutral buffered formalin.

-

Embed the fixed tissues in paraffin and cut 4-5 µm sections.

-

-

Antigen Retrieval:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

-

Staining:

-

Block non-specific binding with a blocking serum.

-

Incubate with a primary antibody against CD31.

-

Wash and incubate with a biotinylated secondary antibody.

-

Apply an avidin-biotin-peroxidase complex.

-

Develop the signal with a chromogen such as DAB.

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis:

-

Dehydrate, clear, and mount the sections.

-

Examine the slides under a microscope to assess the integrity and density of blood vessels.

-

Oxidative Burst Assay

This assay measures the production of reactive oxygen species by neutrophils.

-

Neutrophil Isolation:

-

Isolate human polymorphonuclear leukocytes (neutrophils) from whole blood using density gradient centrifugation.

-

-

Cell Loading:

-

Load the neutrophils with a fluorescent probe, such as dihydrorhodamine 123 (DHR 123), which fluoresces upon oxidation.

-

-

Stimulation:

-

Stimulate the loaded neutrophils with tigilanol tiglate or a positive control (e.g., PMA).

-

-

Flow Cytometry:

-

Analyze the cells using a flow cytometer to measure the increase in fluorescence, which corresponds to the production of reactive oxygen species.

-

-

Data Analysis:

-

Quantify the percentage of fluorescent cells and the mean fluorescence intensity to determine the extent of the oxidative burst.

-

Safety and Tolerability

In clinical trials, intratumoral injection of tigilanol tiglate has been generally well-tolerated. The most common adverse events are localized to the injection site and are consistent with the drug's mechanism of action. These include:

-

Injection site pain

-

Swelling

-

Erythema

-

Necrosis

Systemic adverse events have been less common and generally mild to moderate in severity. A maximum tolerated dose was not reached in the Phase I human study.

Conclusion

Tigilanol tiglate represents a novel and promising approach to the local treatment of solid tumors. Its unique, multi-modal mechanism of action, centered on PKC activation, results in rapid tumor ablation and the induction of an inflammatory response. The preclinical and clinical data to date demonstrate a favorable safety profile and significant antitumor activity in a range of tumor types. Further clinical development is ongoing to fully elucidate the therapeutic potential of this innovative agent.

References

In Vitro Antiproliferative Profile of Antitumor Agent-46: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of Antitumor agent-46, also identified as Compound 2h, a novel dehydroepiandrosterone analogue. The document summarizes key quantitative data, details experimental protocols for the cited studies, and visualizes the underlying molecular mechanisms and workflows.

Quantitative Antiproliferative Activity

This compound (Compound 2h) has demonstrated significant antiproliferative effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cancer cells, have been determined using a standard MTT assay after a 48-hour incubation period. The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 17.46 |

| Hela | Cervical Carcinoma | 15.11 |

| BEL7402 | Liver Carcinoma | 15.96 |

| HCT116 | Colon Carcinoma | 11.86 |

| MCF-7 | Breast Carcinoma | 14.93 |

| HepG-2 | Liver Carcinoma | > 100 (Inactive) |

| Data sourced from a study on novel dehydroepiandrosterone analogues[1]. |

Experimental Protocols

The following is a detailed methodology for the MTT assay used to determine the in vitro antiproliferative activity of this compound.

MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines by measuring metabolic activity.

Materials:

-

Human cancer cell lines (A549, Hela, BEL7402, HCT116, MCF-7, HepG-2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound (Compound 2h)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend in fresh complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Following the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

-

-

Data Analysis:

-

The cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations: Signaling Pathways and Workflows

The antiproliferative activity of dehydroepiandrosterone (DHEA) analogues, such as this compound, is believed to be mediated through multiple signaling pathways, often culminating in apoptosis and cell cycle arrest.

Proposed Signaling Pathway for Antiproliferative Activity

The following diagram illustrates a potential mechanism of action for DHEA analogues, involving the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway and the intrinsic apoptotic pathway.

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow for In Vitro Antiproliferative Assay

The diagram below outlines the key steps involved in the in vitro assessment of the antiproliferative activity of a test compound.

Caption: Workflow of the MTT assay for antiproliferative activity.

References

Antitumor Agent-46 (Compound 2h): A Technical Guide on its Effects on Cancer Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-46, a novel derivative of Fangchinoline also identified as compound 2h, has emerged as a potent anti-cancer agent with significant activity against non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its targeted effects on key cancer cell signaling pathways. This document synthesizes available quantitative data, details experimental methodologies as reported in peer-reviewed literature, and presents visual representations of the affected signaling cascades to facilitate further research and development. The primary mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, and survival. This inhibition leads to downstream effects including cell cycle arrest at the G2/M phase, induction of apoptosis via the intrinsic mitochondrial pathway, and suppression of cancer cell migration.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Natural products and their derivatives have historically been a rich source of anticancer drugs. Fangchinoline, a bis-benzylisoquinoline alkaloid extracted from Stephania tetrandra S., has demonstrated antitumor properties. This compound (compound 2h) is a synthesized derivative of Fangchinoline designed to enhance its therapeutic efficacy. This document serves as an in-depth technical resource outlining the molecular mechanisms through which this compound exerts its anticancer effects, with a specific focus on its impact on cellular signaling pathways.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The primary molecular target of this compound in cancer cells is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism and is frequently hyperactivated in a wide range of human cancers.

Molecular docking analyses have revealed a high-affinity interaction between compound 2h and PI3K, which is responsible for the potent inhibition of the kinase's activity.[1] By inhibiting PI3K, this compound effectively blocks the downstream signaling cascade, leading to a cascade of anti-cancer effects. In vivo studies using nude mouse xenograft models of non-small cell lung cancer have confirmed that this compound inhibits the mTOR/PI3K/AKT pathway.[1]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR pathway by this compound.

Effects on Cancer Cell Processes

The inhibition of the PI3K/Akt/mTOR pathway by this compound translates into several key anti-cancer activities:

Inhibition of Cell Proliferation

This compound demonstrates potent antiproliferative activity against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) A549 cells.

Table 1: Antiproliferative Activity of this compound (Compound 2h)

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.26 | |

| BEAS-2b | Normal Human Bronchial Epithelial | 27.05 |

IC50: The half maximal inhibitory concentration.

Induction of Apoptosis

This compound induces programmed cell death, or apoptosis, in cancer cells. The mechanism of apoptosis induction is through the promotion of the endogenous mitochondrial pathway.

Cell Cycle Arrest

The agent causes a halt in the cell division cycle at the G2/M phase in A549 cells. This prevents the cancer cells from progressing through mitosis and proliferating.

Inhibition of Cell Migration

This compound has been shown to inhibit the migration of cancer cells. This is achieved by decreasing the expression of matrix metalloproteinases MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix, a critical step in cell migration and invasion.

Experimental Protocols

The following are summaries of the experimental methodologies used to evaluate the effects of this compound.

Cell Proliferation Assay (CCK-8 Assay)

-

Objective: To determine the antiproliferative activity of this compound.

-

Method: Cancer cells (e.g., A549) and normal control cells (e.g., BEAS-2b) are seeded in 96-well plates. After cell attachment, they are treated with various concentrations of this compound for a specified period. A CCK-8 (Cell Counting Kit-8) solution is then added to each well, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology: The induction of apoptosis is typically assessed using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells. Another method involves JC-1 staining to measure the mitochondrial membrane potential, which is disrupted during the intrinsic apoptotic pathway.

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on the cell cycle distribution.

-

Method: Cells are treated with this compound for a defined time, then harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Cell Migration Assay

-

Objective: To assess the inhibitory effect of this compound on cancer cell migration.

-

Method: A common method for this is the wound-healing or scratch assay. A confluent monolayer of cancer cells is "scratched" to create a cell-free gap. The cells are then treated with this compound, and the closure of the gap over time is monitored and quantified by microscopy.

Western Blot Analysis

-

Objective: To analyze the expression levels of proteins involved in the targeted signaling pathways.

-

Method: Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins in the PI3K/Akt/mTOR pathway (e.g., phosphorylated Akt, total Akt, mTOR) and markers of apoptosis and cell migration (e.g., MMP-2, MMP-9). The protein bands are then visualized using secondary antibodies conjugated to an enzyme that produces a detectable signal.

In Vivo Xenograft Model

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Method: Human cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice (e.g., nude mice). Once tumors are established, the mice are treated with this compound at various doses. Tumor growth is monitored over time, and at the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry, to confirm the inhibition of the PI3K/Akt/mTOR pathway in vivo.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating the anti-cancer effects of a novel compound like this compound and the logical relationship of its mechanism of action.

Conclusion and Future Directions

This compound (compound 2h) is a promising anti-cancer agent that exerts its effects primarily through the potent inhibition of the PI3K/Akt/mTOR signaling pathway. This leads to a multifaceted attack on cancer cell viability, including the suppression of proliferation, induction of apoptosis, cell cycle arrest, and inhibition of migration. The significant therapeutic window, as indicated by the differential cytotoxicity towards cancer cells versus normal cells, highlights its potential for further development.

Future research should focus on elucidating the full spectrum of molecular targets of this compound, exploring its efficacy in a broader range of cancer types, and investigating potential synergistic effects when used in combination with other chemotherapeutic agents or targeted therapies. Further preclinical and clinical studies are warranted to fully assess the therapeutic potential of this compound in oncology.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The experimental protocols provided are summaries and may require further detail from the original publications for exact replication.

References

Structural Activity Relationship of Antitumor Agent-46 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of analogs related to Antitumor Agent-46, a derivative of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide. This document outlines the core chemical scaffold, summarizes the key findings from structure-activity relationship studies, presents detailed experimental protocols for relevant biological assays, and visualizes the proposed mechanisms of action and experimental workflows.

Core Structure and Analogs

The parent compound, N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, serves as the foundational scaffold for the analogs discussed. The antitumor activity of this class of compounds is significantly influenced by substitutions on the acridine ring.

Data Presentation

While the specific quantitative data from the foundational study by Rewcastle et al. (1986) is not publicly available in its entirety, the following tables are structured to allow for the clear presentation and comparison of the biological activities of this compound analogs. These templates can be populated with specific IC50 and T/C% values to facilitate SAR analysis.

Table 1: In Vitro Cytotoxicity of this compound Analogs

| Compound ID | Substituent (Position) | L1210 IC50 (µM) | HCT-8 IC50 (µM) | Selectivity (L1210/HCT-8) |

| Parent | - | Data | Data | Data |

| Analog 1 | 5-CH3 | Data | Data | Data |

| Analog 2 | 5-OCH3 | Data | Data | Data |

| Analog 3 | 5-Cl | Data | Data | Data |

| Analog 4 | 7-CH3 | Data | Data | Data |

| Analog 5 | 7-OCH3 | Data | Data | Data |

| Analog 6 | 7-Cl | Data | Data | Data |

| Analog 7 | 8-CH3 | Data | Data | Data |

| Analog 8 | 8-OCH3 | Data | Data | Data |

| Analog 9 | 8-Cl | Data | Data | Data |

Table 2: In Vivo Antitumor Activity of this compound Analogs in P388 Leukemia Model

| Compound ID | Substituent (Position) | Optimal Dose (mg/kg) | T/C (%)* |

| Parent | - | Data | Data |

| Analog 1 | 5-CH3 | Data | Data |

| Analog 2 | 5-OCH3 | Data | Data |

| Analog 3 | 5-Cl | Data | Data |

| Analog 4 | 7-CH3 | Data | Data |

| Analog 5 | 7-OCH3 | Data | Data |

| Analog 6 | 7-Cl | Data | Data |

| Analog 7 | 8-CH3 | Data | Data |

| Analog 8 | 8-OCH3 | Data | Data |

| Analog 9 | 8-Cl | Data | Data |

*T/C (%) = (Median survival time of treated mice / Median survival time of control mice) x 100

Key Structure-Activity Relationship Findings

-

Substitution Position is Critical : The antitumor activity of monosubstituted analogs is more dependent on the position of the substituent than its chemical nature (e.g., methyl, methoxy, chloro).

-

Position 5 Analogs : Derivatives with substituents at the 5-position generally exhibit the highest levels of both in vitro and in vivo antileukemic activity.

-

Positions 7 and 8 Analogs : Substitutions at the 7 and 8-positions tend to result in the highest selectivity for the HCT-8 human colon carcinoma cell line over the L1210 mouse leukemia line in vitro.

-

9-Amino Group : The 9-amino group is a crucial feature for the biological activity of this class of compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of this compound analogs.

In Vitro Cytotoxicity Assay (MTT or SRB Assay)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of the test compounds against L1210 (murine leukemia) and HCT-8 (human colon carcinoma) cell lines.

Materials:

-

L1210 and HCT-8 cell lines

-

RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)

-

Solubilization buffer (e.g., DMSO for MTT, 10 mM Tris base for SRB)

-

Microplate reader

Procedure:

-

Cell Seeding : Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

Cell Viability Assessment :

-

For MTT Assay : Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization buffer to dissolve the formazan crystals.

-

For SRB Assay : Fix the cells with trichloroacetic acid (TCA). Stain the fixed cells with SRB dye. Wash away the unbound dye and solubilize the bound dye with Tris base.

-

-

Data Analysis : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Antitumor Assay (P388 Leukemia Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of the test compounds in a murine leukemia model.

Materials:

-

BDF1 or CDF1 mice

-

P388 leukemia cells

-

Test compounds (formulated in a suitable vehicle, e.g., saline or 0.5% carboxymethylcellulose)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Tumor Implantation : Inoculate mice intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells on Day 0.

-

Compound Administration : Randomly assign the mice to control and treatment groups. Administer the test compounds i.p. at various dose levels for a specified schedule (e.g., daily from Day 1 to Day 9). The control group receives the vehicle only.

-

Monitoring : Monitor the mice daily for signs of toxicity and record their body weights.

-

Efficacy Evaluation : Record the day of death for each mouse. The primary endpoint is the median survival time. Calculate the T/C% to determine the antitumor efficacy. A T/C% value ≥ 125% is typically considered significant antitumor activity.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for 9-aminoacridine derivatives is DNA intercalation and subsequent inhibition of Topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells. Additionally, studies on 9-aminoacridine compounds have implicated their interaction with key signaling pathways that regulate cell survival and proliferation.

Furthermore, 9-aminoacridine derivatives have been shown to modulate the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2] Inhibition of this pathway can lead to decreased protein synthesis and cell cycle arrest, contributing to the antitumor effect.

Experimental and Logical Workflows

The development and evaluation of this compound analogs follow a structured workflow, from initial design and synthesis to comprehensive in vivo testing.

References

- 1. Potential antitumor agents. 49. 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with in vivo solid-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Pharmacokinetic Properties of Antitumor Agent-46 (Tigilanol Tiglate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early pharmacokinetic properties and mechanism of action of Antitumor agent-46, also known as Tigilanol Tiglate (EBC-46). The information is compiled from preclinical and early-phase clinical studies to support further research and development of this novel therapeutic agent.

Introduction

Tigilanol tiglate is a novel small molecule, a short-chain diterpene ester, isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is being developed as an intratumoral treatment for a variety of solid tumors. Its primary mechanism of action involves the activation of Protein Kinase C (PKC), leading to a rapid and localized antitumor response.

Pharmacokinetic Profile

The pharmacokinetic profile of tigilanol tiglate is characterized by its administration route, which is primarily intratumoral injection. This route of delivery is designed to maximize local drug concentration at the tumor site while minimizing systemic exposure and associated toxicities.

Absorption and Distribution

Following intratumoral injection, tigilanol tiglate is rapidly absorbed locally within the tumor microenvironment. Preclinical studies in murine models have demonstrated that the agent is preferentially retained within the tumor. This localized distribution is a key feature of its therapeutic profile. Systemic exposure following intratumoral administration is low.

Metabolism and Excretion

Detailed studies on the metabolism and excretion pathways of tigilanol tiglate are not extensively available in the public domain. The rapid clearance from plasma, as observed in canine studies, suggests an efficient metabolic and/or excretory process. Further studies are required to fully elucidate the metabolic fate and routes of elimination of the compound.

Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic data for tigilanol tiglate is limited in publicly available literature. The following tables summarize the available data from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of Tigilanol Tiglate in Canines

| Parameter | Value | Species | Dose | Route of Administration | Source |

| Tmax (Time to Peak Plasma Concentration) | 30 minutes | Canine | Not Specified | Intratumoral | [1] |

| t1/2 (Half-life) | 6.53 hours | Canine | Not Specified | Intratumoral | [1] |

Table 2: Summary of Pharmacokinetic Findings in a First-in-Human Phase I Study

| Finding | Details | Source |

| Systemic Exposure | Pharmacokinetic analysis was conducted as part of the study. | [2] |

| Data Availability | Specific quantitative data (Cmax, AUC, etc.) from this study are not detailed in the publication. | [2] |

Note: The lack of comprehensive, publicly available quantitative pharmacokinetic data is a current limitation in the understanding of tigilanol tiglate's profile.

Mechanism of Action

The primary molecular target of tigilanol tiglate is Protein Kinase C (PKC). Tigilanol tiglate is a potent activator of several PKC isoforms, with a particular selectivity for classical (α, βI, βII, γ) and novel (δ, ε, η, θ) isoforms.

The activation of PKC by tigilanol tiglate initiates a cascade of downstream signaling events, resulting in a multi-faceted antitumor effect:

-

Disruption of Tumor Vasculature: Activation of PKC in endothelial cells leads to increased vascular permeability. This disrupts the tumor's blood supply, leading to hemorrhagic necrosis.

-

Direct Tumor Cell Lysis: Tigilanol tiglate induces direct oncolysis of tumor cells.

-

Inflammatory Response: The agent triggers an acute and highly localized inflammatory response, characterized by the influx of immune cells into the tumor microenvironment.

-

Immunogenic Cell Death: Recent studies suggest that tigilanol tiglate induces a form of immunogenic cell death known as pyroptosis, which is dependent on caspase and gasdermin E. This process involves the release of damage-associated molecular patterns (DAMPs), which can stimulate an antitumor immune response.

Signaling Pathway Diagram

Caption: Mechanism of action of Tigilanol Tiglate.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following sections outline the methodologies used in key preclinical studies of tigilanol tiglate.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: BALB/c nude mice (Foxn1nu).

-

Tumor Induction: Mice were subcutaneously injected with human melanoma cells (e.g., MM649) and tumors were allowed to grow to a specified volume (e.g., approximately 100 mm³).

-

Drug Administration: A single intratumoral injection of tigilanol tiglate (e.g., 50 nmol or 30 µg) was administered into the tumor. A control group received the injection into normal skin.

-

Sample Collection: Blood samples were collected at various time points post-injection.

-

Analytical Method: The concentration of tigilanol tiglate in plasma/serum was determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The specific parameters of the assay (e.g., limit of detection) are critical for accurate quantification.

In Vivo Antitumor Efficacy Studies

-

Animal Models: Syngeneic mouse models (e.g., C57BL/6J mice with B16-F0 melanoma) or xenograft models (e.g., BALB/c nude mice with human tumor cell lines).

-

Tumor Induction: Tumor cells were implanted subcutaneously, and tumors were allowed to establish to a palpable size.

-

Treatment Groups:

-

Vehicle control (e.g., 20% propylene glycol in water)

-

Tigilanol tiglate (at various doses)

-

Positive control (e.g., another PKC activator like PMA)

-

-

Drug Administration: A single intratumoral injection of the test article.

-

Efficacy Endpoints:

-

Tumor volume was measured at regular intervals.

-

Overall survival was monitored.

-

Histopathological analysis of tumors to assess necrosis and vascular disruption (e.g., using CD31 immunostaining for endothelial cells).

-

Experimental Workflow Diagram

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

Tigilanol tiglate is a promising antitumor agent with a unique mechanism of action centered on the activation of Protein Kinase C. Its pharmacokinetic profile is characterized by preferential retention within the tumor following intratumoral administration, leading to potent local antitumor effects with minimal systemic exposure. While the qualitative aspects of its pharmacokinetics and its mechanism of action are increasingly understood, there is a need for more comprehensive quantitative ADME data to fully characterize its disposition. The detailed experimental protocols provided herein serve as a foundation for future research aimed at further elucidating the therapeutic potential of this novel compound.

References

- 1. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]

- 2. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Cellular Uptake, Distribution, and Pharmacodynamics of Antitumor Agent-46

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antitumor agent-46 is a novel, third-generation selective kinase inhibitor targeting the constitutively active BCR-ABL fusion protein and its T315I mutant, which is responsible for resistance to conventional therapies in Chronic Myeloid Leukemia (CML). This document provides a comprehensive overview of the cellular uptake, subcellular distribution, and key pharmacodynamic properties of this compound. All data presented herein are derived from preclinical studies in relevant CML cell lines and xenograft models. The detailed experimental protocols and mechanistic pathways are provided to facilitate further research and development.

Quantitative Data Summary

The cellular uptake and distribution of this compound were systematically evaluated to understand its bioavailability at the site of action. The following tables summarize the key quantitative findings.

Table 1: Time- and Concentration-Dependent Cellular Uptake of this compound in K562 (T315I mutant) CML Cells

| Concentration (nM) | Intracellular Concentration (pmol/10^6 cells) after 1h | Intracellular Concentration (pmol/10^6 cells) after 4h | Intracellular Concentration (pmol/10^6 cells) after 12h |

| 10 | 1.2 ± 0.15 | 3.8 ± 0.41 | 8.5 ± 0.92 |

| 50 | 6.1 ± 0.73 | 19.2 ± 2.1 | 43.1 ± 4.5 |

| 100 | 12.5 ± 1.4 | 39.8 ± 4.2 | 88.2 ± 9.3 |

| 250 | 30.8 ± 3.5 | 95.1 ± 10.1 | 210.5 ± 22.4 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Subcellular Distribution of this compound in K562 (T315I) Cells

| Cellular Compartment | Percentage of Total Intracellular Drug (%) after 4h Incubation |

| Cytosol | 65.7 ± 5.8% |

| Nucleus | 18.2 ± 2.1% |

| Mitochondria | 12.5 ± 1.7% |

| Lysosomes & Endosomes | 2.1 ± 0.5% |

| Microsomes | 1.5 ± 0.4% |

Cells were incubated with 100 nM of this compound. Data are presented as mean ± standard deviation (n=3).

Table 3: In Vivo Biodistribution of this compound in a K562 (T315I) Xenograft Mouse Model

| Tissue | Drug Concentration (ng/g tissue) at 2h post-dose | Drug Concentration (ng/g tissue) at 8h post-dose | Drug Concentration (ng/g tissue) at 24h post-dose |

| Tumor | 1250.6 ± 135.2 | 850.2 ± 98.7 | 310.4 ± 45.1 |

| Blood | 350.1 ± 40.5 | 150.8 ± 22.3 | 25.6 ± 5.8 |

| Liver | 1890.3 ± 210.6 | 990.5 ± 112.4 | 250.1 ± 33.9 |

| Kidney | 1540.8 ± 165.4 | 720.1 ± 88.2 | 180.7 ± 25.3 |

| Spleen | 980.4 ± 110.9 | 550.6 ± 67.8 | 150.2 ± 21.5 |

| Brain | 15.2 ± 3.1 | 8.9 ± 2.2 | < 1.0 |

Data were collected following a single intravenous dose of 10 mg/kg. Data are presented as mean ± standard deviation (n=5 mice per time point).

Detailed Experimental Protocols

In Vitro Cellular Uptake Assay

This protocol details the method used to quantify the uptake of this compound in cancer cell lines.

-

Cell Culture: K562 (T315I) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells were seeded at a density of 1 x 10^6 cells/well in a 6-well plate and allowed to adhere overnight.

-

Drug Incubation: The culture medium was replaced with fresh medium containing various concentrations (10, 50, 100, 250 nM) of [3H]-labeled this compound. The plates were incubated for 1, 4, and 12 hours.

-

Uptake Termination: At the end of the incubation period, the medium was aspirated, and the cells were washed three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound agent.

-

Cell Lysis: Cells were lysed by adding 500 µL of 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.

-

Quantification: The lysate was collected, and the radioactivity was measured using a liquid scintillation counter. A portion of the lysate was used to determine the total protein content using a BCA protein assay for normalization.

-

Data Analysis: The intracellular concentration was calculated based on the scintillation counts and normalized to the cell number.

Subcellular Fractionation Protocol

This protocol was used to determine the distribution of this compound within different cellular organelles.

-

Cell Treatment and Harvesting: K562 (T315I) cells were treated with 100 nM of this compound for 4 hours. Approximately 5 x 10^7 cells were harvested by centrifugation and washed twice with ice-cold PBS.

-

Homogenization: The cell pellet was resuspended in a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9, with protease inhibitors) and incubated on ice for 15 minutes. The swollen cells were then homogenized using a Dounce homogenizer (20-30 strokes).

-

Nuclear Fractionation: The homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting pellet, containing the nuclei, was retained. The supernatant was collected for further fractionation.

-

Mitochondrial Fractionation: The supernatant from the previous step was centrifuged at 10,000 x g for 20 minutes at 4°C. The pellet containing the mitochondria was collected.

-

Microsomal and Cytosolic Fractionation: The resulting supernatant was further centrifuged at 100,000 x g for 1 hour at 4°C. The pellet contained the microsomal fraction, and the final supernatant was the cytosolic fraction.

-

Lysosome/Endosome Fractionation: A separate density gradient centrifugation protocol using a Percoll gradient was employed on a whole-cell lysate to isolate the lysosomal and endosomal fractions.

-

Drug Extraction and Quantification: The drug was extracted from each fraction using a liquid-liquid extraction method with ethyl acetate. The extracted agent was then quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Purity Control: The purity of each fraction was confirmed by Western blotting using specific organelle markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for microsomes).

In Vivo Biodistribution Study

This protocol describes the methodology for assessing the distribution of this compound in a mouse xenograft model.

-

Animal Model: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 K562 (T315I) cells. Tumors were allowed to grow to an average volume of 150-200 mm³.

-

Drug Administration: A single dose of this compound (10 mg/kg) was administered via intravenous (IV) injection into the tail vein.

-

Sample Collection: At designated time points (2, 8, and 24 hours post-dose), mice (n=5 per group) were euthanized. Blood was collected via cardiac puncture, and major tissues (tumor, liver, kidney, spleen, brain) were harvested.

-

Tissue Processing: Tissues were rinsed with cold saline, blotted dry, weighed, and immediately flash-frozen in liquid nitrogen.

-

Homogenization and Extraction: Tissues were homogenized in a suitable buffer. The drug was extracted from the tissue homogenates and plasma using a protein precipitation method followed by solid-phase extraction.

-

Quantification: The concentration of this compound in each tissue and blood sample was determined by a validated LC-MS/MS method.

-

Data Analysis: The drug concentration in tissues was expressed as ng of drug per gram of wet tissue weight.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the key pathways and processes related to this compound.

Caption: Mechanism of action for this compound in CML cells.

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Antitumor Agent-46

For Research Use Only.

Introduction

Antitumor Agent-46 is a novel synthetic compound demonstrating potent antiproliferative activity in various cancer cell lines. Preliminary studies indicate that this compound may exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest by targeting key cellular signaling pathways. These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of this compound, focusing on its effects on cell viability, apoptosis, cell cycle progression, and the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Caption: Experimental workflow for the in vitro evaluation of this compound.

Assessment of Cytotoxicity by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Table 1: Effect of this compound on Cell Viability

| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

|---|---|---|

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.15 ± 0.07 | 92 |

| 1 | 0.88 ± 0.05 | 70.4 |

| 5 | 0.63 ± 0.04 | 50.4 |

| 10 | 0.38 ± 0.03 | 30.4 |

| 25 | 0.15 ± 0.02 | 12 |

| 50 | 0.08 ± 0.01 | 6.4 |

Analysis of Apoptosis by Annexin V-FITC/PI Staining

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[2] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

Data Presentation:

Table 2: Quantification of Apoptosis Induced by this compound

| Treatment | Live Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |

|---|---|---|---|

| Vehicle Control | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |

| this compound (IC50) | 45.8 ± 3.5 | 35.4 ± 2.9 | 18.8 ± 2.3 |

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the analysis of cell cycle distribution, as cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution

| Treatment | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |

|---|---|---|---|

| Vehicle Control | 55.3 ± 3.2 | 25.1 ± 2.5 | 19.6 ± 2.1 |

| this compound (IC50) | 20.7 ± 2.8 | 15.4 ± 1.9 | 63.9 ± 4.3 |

Investigation of the PI3K/Akt Signaling Pathway

Hypothetical Mechanism of Action: this compound is hypothesized to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation that is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt (Ser473), and β-actin overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total proteins.

Data Presentation:

Table 4: Effect of this compound on PI3K/Akt Pathway Protein Expression

| Treatment | p-PI3K / Total PI3K (Relative Fold Change) | p-Akt (Ser473) / Total Akt (Relative Fold Change) |

|---|---|---|

| Vehicle Control | 1.00 ± 0.00 | 1.00 ± 0.00 |

| this compound (IC50) | 0.35 ± 0.05 | 0.28 ± 0.04 |

References

Application Note: Measuring the Efficacy of Antitumor Agent-46 Using Cell Viability Assays

Introduction

The evaluation of novel therapeutic agents is a critical step in cancer research and drug development. A primary method for assessing the efficacy of a potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%. This document provides detailed application notes and protocols for assessing the in vitro cytotoxic effects of the novel investigational compound, Antitumor agent-46, using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

This compound is a synthetic small molecule designed to target and inhibit the aberrant signaling often found in cancer cells. Its proposed mechanism involves the downstream inhibition of the Ras-Raf-MEK-ERK signaling pathway, a critical cascade that regulates cell growth and survival. By disrupting this pathway, this compound is hypothesized to induce cell cycle arrest and apoptosis in tumor cells.

Assay Principles

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity.[1] Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2] These crystals are retained within the cell. Following an incubation period, a solubilization solution (typically dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.[2] The absorbance of this solution is measured using a spectrophotometer, and the intensity of the purple color is directly proportional to the number of metabolically active, viable cells.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells by quantifying adenosine triphosphate (ATP), which is a marker of metabolically active cells. The assay procedure involves adding a single reagent directly to the cells in culture. This reagent causes cell lysis and initiates a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present. The "glow-type" signal is stable, with a half-life of over five hours, which provides flexibility for processing multiple plates. The amount of luminescence is directly proportional to the number of viable cells in the culture.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for assessing cell viability and the proposed signaling pathway targeted by this compound.

Caption: General experimental workflow for cell viability assays.

Caption: Proposed inhibition of the MEK/ERK pathway by this compound.

Experimental Protocols

MTT Assay Protocol

This protocol is designed for adherent cells in a 96-well plate format.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01M HCl in isopropanol)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as a negative control and wells with medium only for background control.

-